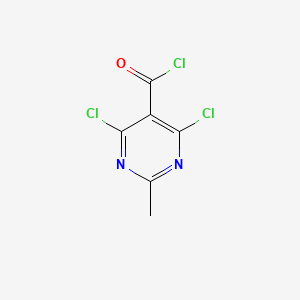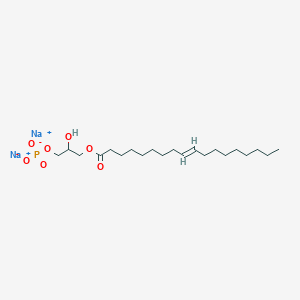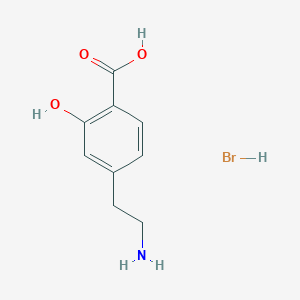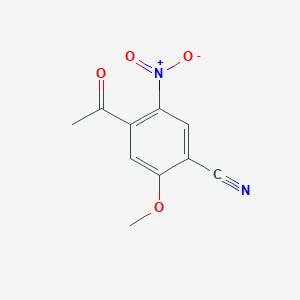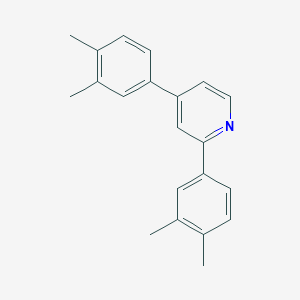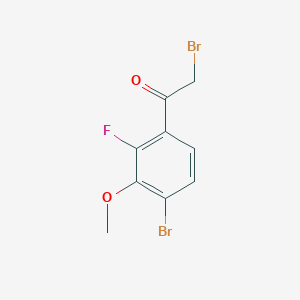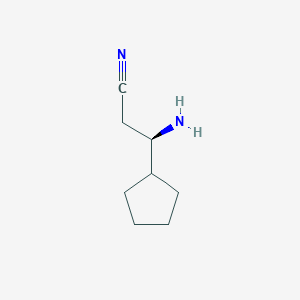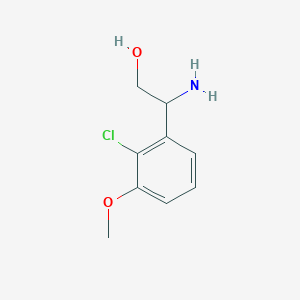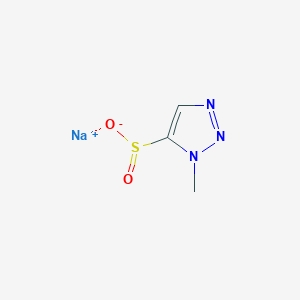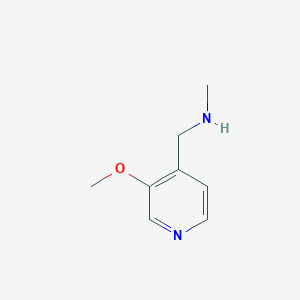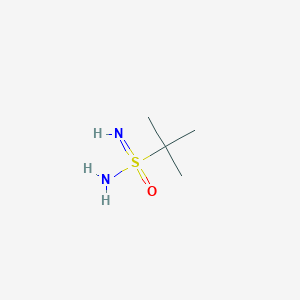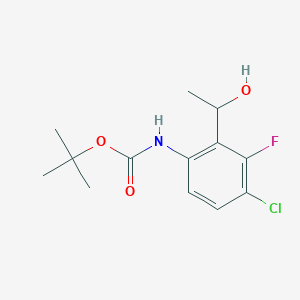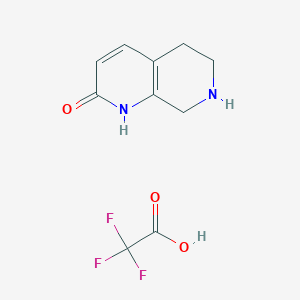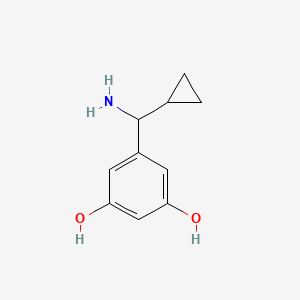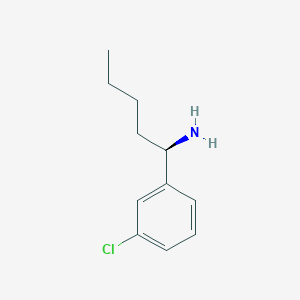
(R)-1-(3-Chlorophenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Chlorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with the chiral amine precursor to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(3-Chlorophenyl)pentan-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(3-Chlorophenyl)pentan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: As a probe to study biological systems and enzyme interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-Chlorophenyl)pentan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(3-Chlorophenyl)butan-1-amine: A shorter-chain analogue with different physical and chemical properties.
1-(3-Chlorophenyl)hexan-1-amine: A longer-chain analogue with potentially different reactivity and applications.
Uniqueness
®-1-(3-Chlorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions compared to its analogues.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(1R)-1-(3-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1 |
Clave InChI |
VBMYCORDMGPBTR-LLVKDONJSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC(=CC=C1)Cl)N |
SMILES canónico |
CCCCC(C1=CC(=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


